molecular formula C22H18FN5O4 B2884264 ethyl 2-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 852450-63-6

ethyl 2-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate

Cat. No.: B2884264
CAS No.: 852450-63-6
M. Wt: 435.415
InChI Key: XZQIUHNVLOXAEJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a pyrazolo-pyrimidine derivative characterized by a fluorophenyl group at the 1-position of the pyrimidine core, an acetamido linker, and an ethyl benzoate ester moiety. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to kinase inhibitors and anti-cancer agents.

Properties

IUPAC Name

ethyl 2-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O4/c1-2-32-22(31)16-5-3-4-6-18(16)26-19(29)12-27-13-24-20-17(21(27)30)11-25-28(20)15-9-7-14(23)8-10-15/h3-11,13H,2,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQIUHNVLOXAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action based on existing literature.

Structural Characteristics

The compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its diverse pharmacological properties. The presence of a 4-fluorophenyl group enhances its lipophilicity, potentially improving its interaction with biological targets. Additionally, the inclusion of an ethyl ester and an acetamido group contributes to its unique chemical profile, which may influence its biological activity .

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives are prominent candidates in cancer therapy due to their ability to inhibit various kinases involved in tumor progression. This compound may exhibit similar properties:

  • Inhibition of Kinases : The pyrazolo[3,4-d]pyrimidine scaffold is associated with the inhibition of eukaryotic protein kinases. These enzymes are critical in regulating cell division and proliferation .
  • Cell Line Studies : In vitro studies have demonstrated that related compounds can significantly inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancers. For instance, one derivative showed an IC50 value of 1.74 µM against MCF-7 cells .

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidines:

  • Dual Activity : Some derivatives have shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This dual action could be particularly beneficial in cancer patients who are immunocompromised and susceptible to infections .
  • Mechanism of Action : The exact mechanism through which these compounds exert their antimicrobial effects remains to be fully elucidated; however, it is hypothesized that they may inhibit bacterial DNA polymerase or other critical enzymatic pathways .

Research Findings and Case Studies

Study Focus Findings
Ali A. et al. (2003)Antibacterial activityInhibition of S. aureus DNA polymerase III by pyrazolo[3,4-d]pyrimidines
Recent Investigations (2020)Anticancer and antimicrobial propertiesCompounds demonstrated significant anticancer effects alongside antibacterial activity against Gram-positive bacteria .
MDPI Study (2011)Antitumor effectsVarious derivatives showed selective inhibition in multiple cancer cell lines with promising IC50 values .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following compounds share the pyrazolo[3,4-d]pyrimidine core but differ in substituents, leading to variations in physicochemical and biological properties:

Compound A : 2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide
  • Key Features : Replaces the ethyl benzoate with a methoxyphenyl acetamide group.
  • However, reduced lipophilicity may limit cellular uptake .
Compound B : 2-(1-(4-Amino-3-(4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
  • Key Features : Incorporates a chromen-4-one moiety and a dihydro-oxazin group.
  • Impact: The chromenone system introduces planar aromaticity, which could enhance DNA intercalation or kinase inhibition. The oxazin group may improve water solubility and bioavailability .
Compound C : 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • Key Features : Substitutes the ethyl benzoate with a tert-butyl group and adds a hydroxylphenyl ring.
  • The hydroxyl group introduces hydrogen-bonding capability, improving target affinity .
Compound D : (R)/(S)-2-(1-(4-Amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
  • Key Features : Contains a morpholine ring and sulfonamide group.
  • Impact : The morpholine enhances solubility, while the sulfonamide group may confer kinase selectivity. The stereochemistry (R/S) influences enantiomeric excess (96.21%) and biological activity .

Data Table: Comparative Properties

Compound Molecular Weight (g/mol) Substituents Melting Point (°C) Notable Features
Target Compound ~420 (estimated) Ethyl benzoate, 4-fluorophenyl Not reported High lipophilicity
Compound A 424.42 Methoxyphenyl acetamide Not reported Improved solubility
Compound B 579.1 Chromenone, dihydro-oxazin 228–230 Planar aromaticity, kinase inhibition
Compound C ~360 (estimated) tert-butyl, hydroxyphenyl Not reported Steric hindrance, H-bonding
Compound D 599.1 Morpholine, sulfonamide 242–245 High enantiomeric excess (96.21%)

Discussion: Substituent-Driven Design Considerations

  • Lipophilicity vs. Solubility : Ethyl benzoate (target) vs. methoxyphenyl (Compound A) highlights the trade-off between membrane permeability and aqueous solubility.
  • Bulk and Steric Effects : Compound C’s tert-butyl group demonstrates how steric bulk can modulate target engagement.
  • Functional Group Diversity : Sulfonamide (Compound D) and morpholine groups expand pharmacological profiles through polarity and hydrogen-bonding interactions.

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